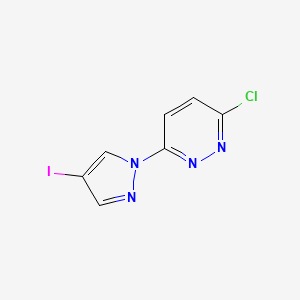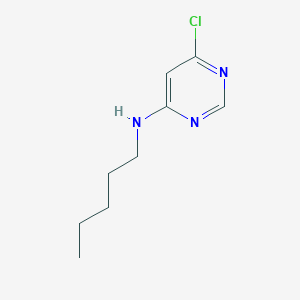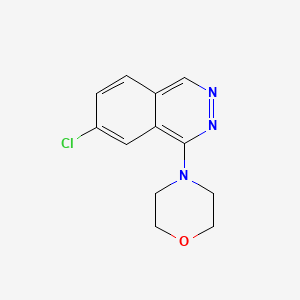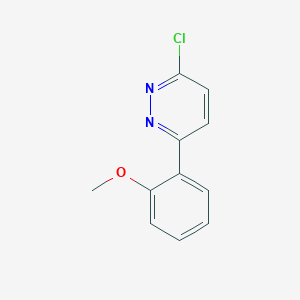
4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” were not found, similar compounds are often synthesized through multicomponent reactions . For instance, a new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach under reflux condition .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
4-Methoxyphenyl derivatives, similar to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, have been studied for their molecular structure and spectroscopic data using Density Functional Theory (DFT). These studies include vibrational spectra analysis and the calculation of molecular parameters such as bond length and bond angle. The intramolecular charge transfer in these compounds is analyzed through natural bond orbital analysis (NBO), providing insights into their molecular electrostatic potential, HOMO - LUMO energies, and biological effects based on molecular docking results (Viji et al., 2020).
Corrosion Inhibition
Thiazole hydrazones, closely related to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, have been investigated as corrosion inhibitors for mild steel in acid media. These compounds effectively suppress corrosion processes through adsorption following Langmuir isotherm and act as mixed-type inhibitors. Their efficiency is supported by quantum chemical parameters like EHOMO, ΔE, softness, and hardness (Chaitra et al., 2016).
Antimicrobial Activities
Several thiazole derivatives, including structures analogous to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, have been synthesized and tested for antimicrobial activities. Their evaluation includes antibacterial and antifungal activity assessments, where some compounds showed appreciable activity at specific concentrations (Chandrakantha et al., 2014).
Anticancer Evaluation
Thiazol-4-amine derivatives are synthesized and tested for their anticancer activity against various human cancer cell lines. These compounds, related to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, demonstrate good to moderate activity, suggesting their potential in cancer treatment (Yakantham et al., 2019).
Conformation and Tautomerism Studies
Research on 4-phenyl-4-thiazoline-2-thiol, related to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, explores its molecular conformations and tautomerism. This study contributes to understanding the stability and reactivity of such compounds in pharmaceutical applications (Balti et al., 2016).
Zukünftige Richtungen
While specific future directions for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available, research into similar compounds often focuses on their potential therapeutic applications. For instance, a chalcone analogue has been predicted to have cytotoxic activity against breast cancer and can potentially be developed as an anticancer agent .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to target alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Related compounds have been shown to interact with their targets, such as alpha1-adrenergic receptors, through binding . This interaction can lead to changes in the receptor’s activity, which can affect various physiological processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect the wnt pathway , which plays a crucial role in cell proliferation, differentiation, and migration.
Pharmacokinetics
Related compounds have been studied for their adme properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Related compounds have been shown to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of dna oxidative damage .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAVWNGAFFCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352752 | |
| Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
CAS RN |
93209-95-1 | |
| Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93209-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

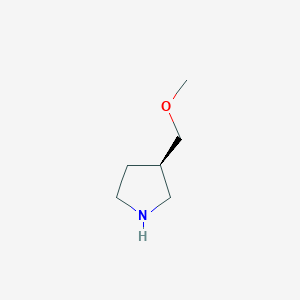
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
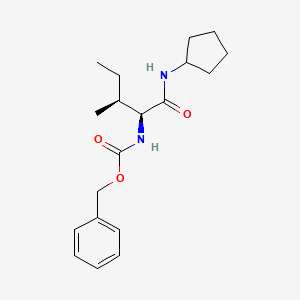
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)

